

physical and chemical properties of L-Cysteic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Cysteic acid*

Cat. No.: B1669679

[Get Quote](#)

An In-depth Technical Guide to **L-Cysteic Acid**: Physical and Chemical Properties

Abstract

L-Cysteic acid is a non-proteinogenic amino acid derived from the oxidation of the thiol group of L-cysteine.^[1] It is characterized by the presence of a sulfonic acid group in place of the thiol, which imparts distinct physical and chemical properties.^[2] This document provides a comprehensive overview of the core physical and chemical characteristics of **L-Cysteic acid**, detailed experimental protocols for property determination, and its role in relevant biological pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Physical Properties

L-Cysteic acid is typically a white to off-white crystalline solid.^{[2][3]} Its high polarity, owing to the sulfonic acid, carboxylic acid, and amino functional groups, renders it soluble in water.^[2] The physical properties of both the anhydrous and monohydrate forms are summarized below.

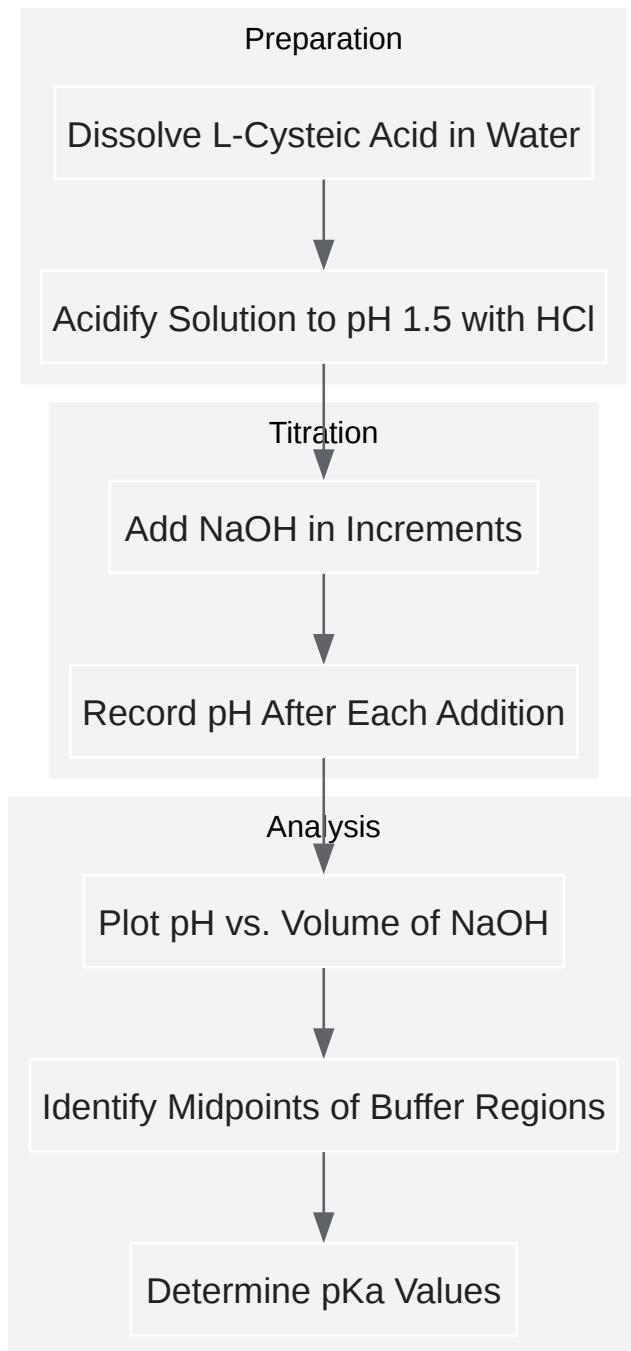
Property	Value (Anhydrous)	Value (Monohydrate)
Appearance	White crystalline powder[1]	White to off-white crystalline powder[3]
Molecular Formula	C ₃ H ₇ NO ₅ S[4]	C ₃ H ₇ NO ₅ S·H ₂ O[3]
Molecular Weight	169.16 g/mol [5]	187.17 g/mol [3]
Melting Point	Decomposes at ~260-272 °C[1][3][6]	Decomposes at 267 °C[7]
Solubility	Soluble in water[1][8]	Soluble in water[7][9]
Optical Rotation	[α]D = +8 ± 2° (c=5 in H ₂ O)[3]	[α]D +7.5 ± 0.5° (c=5% in H ₂ O)[7]

Chemical Properties

The chemical nature of **L-Cysteic acid** is dictated by its three functional groups: a carboxylic acid group, an amino group, and a sulfonic acid group.[2] The sulfonic acid group is a strong acid, which significantly influences the overall acidity of the molecule.

Property	Value
IUPAC Name	(2R)-2-amino-3-sulfopropanoic acid[5]
CAS Number	498-40-8 (anhydrous)[4]
PubChem CID	72886[5]
pKa Values	pKa ₁ (sulfonic acid) ≈ -1.7 to 1.3[6][10], pKa ₂ (carboxylic acid) ≈ 1.89[8], pKa ₃ (amino group) ≈ 8.7[8]
Canonical SMILES	C(--INVALID-LINK--N)S(=O)(=O)O[5]

Experimental Protocols


Determination of pKa Values via Titration

The dissociation constants (pKa values) of **L-Cysteic acid**'s ionizable groups can be determined by acid-base titration.[11]

Methodology:

- Preparation: Prepare a solution of **L-Cysteic acid** of known concentration (e.g., 0.1 M) in deionized water.
- Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 1.5) by adding a strong acid like HCl. This ensures all functional groups are fully protonated.
- Titration: Slowly titrate the **L-Cysteic acid** solution with a standardized strong base solution (e.g., 0.1 M NaOH).[12]
- Data Collection: Record the pH of the solution after each incremental addition of the base. [12]
- Titration Curve: Plot the measured pH values against the volume of NaOH added. The resulting titration curve will show distinct buffer regions and equivalence points corresponding to the deprotonation of the sulfonic acid, carboxylic acid, and amino groups. [13]
- pKa Determination: The pKa for each ionizable group is the pH at the midpoint of its corresponding buffer region on the titration curve.[13] This is the point where the concentrations of the protonated and deprotonated forms of the group are equal.

Workflow for pKa Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining pKa values of **L-Cysteic acid** via titration.

Determination of Solubility

A qualitative assessment of solubility can be performed to understand the polarity and acidic/basic nature of **L-Cysteic acid**.[\[14\]](#)

Methodology:

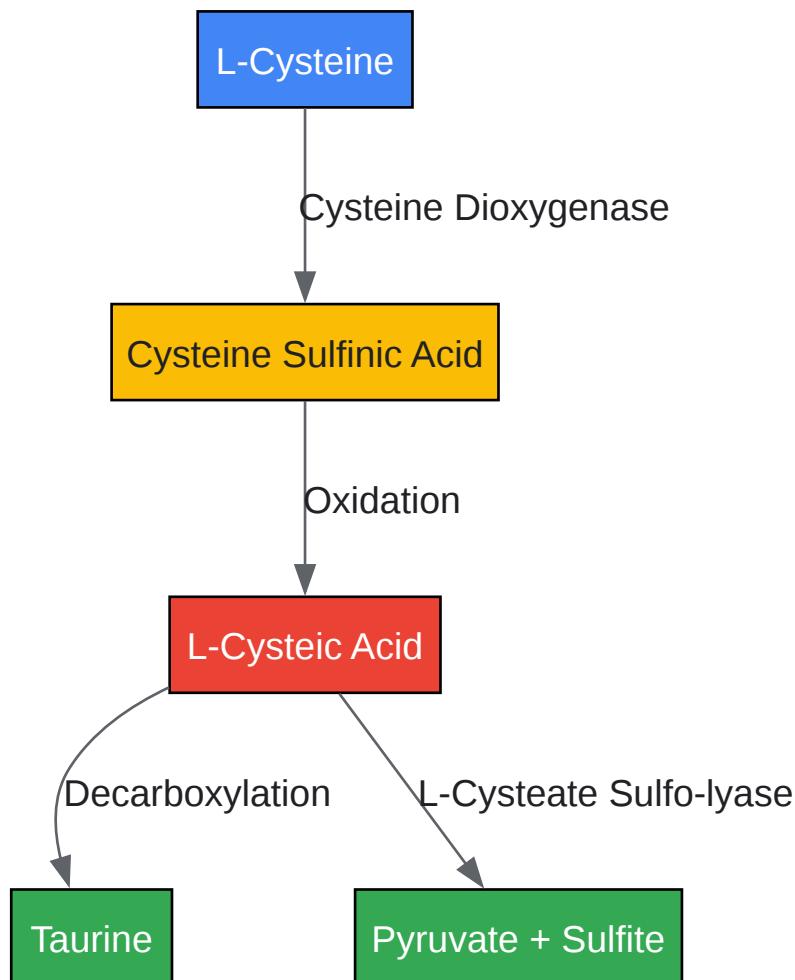
- Sample Preparation: Place a small amount (e.g., 10-20 mg) of **L-Cysteic acid** into separate test tubes.[\[14\]](#)
- Solvent Addition: Add approximately 1-3 mL of a solvent to a test tube, starting with water.[\[14\]](#)
- Observation: Shake the tube vigorously and observe if the solid dissolves completely to form a homogenous solution.[\[15\]](#)
- Sequential Testing:
 - Water: Test solubility in water at room temperature. **L-Cysteic acid** is expected to be soluble.[\[7\]](#)
 - Acid/Base Tests: If a compound were insoluble in water, its solubility would be tested in 5% NaOH (to check for acidic groups) and 5% HCl (to check for basic groups).[\[14\]](#)[\[15\]](#) Given its known structure, **L-Cysteic acid** will react and dissolve in basic solutions.

Synthesis of L-Cysteic Acid

L-Cysteic acid is commonly synthesized by the oxidation of L-cysteine or L-cystine.[\[1\]](#)[\[16\]](#) A paired electrolysis method has also been reported for the simultaneous synthesis of L-cysteine and **L-cysteic acid** from L-cystine.[\[17\]](#)[\[18\]](#)

Methodology (Oxidation with Bromine):

- Dissolution: Dissolve L-cystine in water.
- Oxidation: Add bromine (Br₂) dropwise to the L-cystine solution. The thiol groups are oxidized to sulfonic acid groups.


- Evaporation: Evaporate the reaction solution under reduced pressure.
- Purification: The residue is dissolved in distilled water, and any insoluble materials are filtered off.
- Crystallization: The filtrate is concentrated, cooled, and crystallized to yield **L-Cysteic acid**.

Biological Role and Metabolic Pathways

L-Cysteic acid is an endogenous metabolite formed from the catabolism of L-cysteine.^[19] In biological systems, it can act as an excitatory amino acid, exhibiting agonist activity at certain glutamate receptors.^[20] It is a key intermediate in the metabolic pathway that can lead to the formation of taurine or pyruvate.^[1]

The primary pathway involves the oxidation of L-cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase. Cysteine sulfinic acid is then further oxidized to **L-Cysteic acid**. **L-Cysteic acid** can then be decarboxylated to form taurine or metabolized to pyruvate and sulfite by the enzyme L-cysteate sulfo-lyase.^[1]

Metabolic Pathway of L-Cysteic Acid

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway from L-Cysteine to **L-Cysteic acid** and its products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cysteic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 498-40-8: L-cysteic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. L-Cysteic acid | C3H7NO5S | CID 72886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 498-40-8,L-CYSTEIC ACID | lookchem [lookchem.com]
- 7. L -Cysteic acid = 99.0 T 23537-25-9 [sigmaaldrich.com]
- 8. Cysteic Acid [drugfuture.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Showing Compound Cysteic acid (FDB023061) - FooDB [foodb.ca]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. Efficient preparation of L-cysteic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. L -Cysteic acid = 99.0 T 23537-25-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of L-Cysteic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669679#physical-and-chemical-properties-of-l-cysteic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com